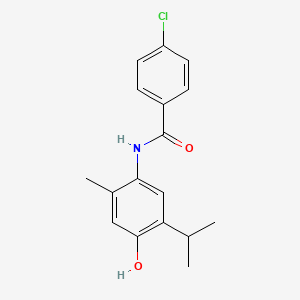

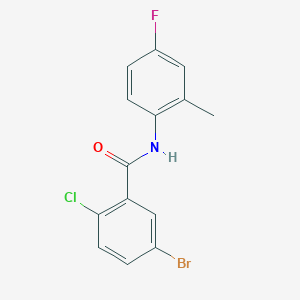

4-methyl-3-nitro-N-4-pyridinylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-methyl-3-nitro-N-4-pyridinylbenzamide is a chemical compound that belongs to the class of pyridine derivatives. It is also known as MNPA and is widely used in scientific research. The compound has a unique chemical structure that makes it an important tool for studying various biological processes.

Scientific Research Applications

Nonlinear Optics

4-methyl-3-nitro-N-(pyridin-4-yl)benzamide: and its derivatives have been studied for their potential use in nonlinear optics. These materials exhibit nonlinear optical properties, making them interesting for applications such as optical signal processing, light frequency transducers, and modulators. Researchers have investigated their arrangement within layered inorganic compounds, which could serve as host carriers for transferring optical nonlinearity to macroscopic activity .

Antileukemia Agents

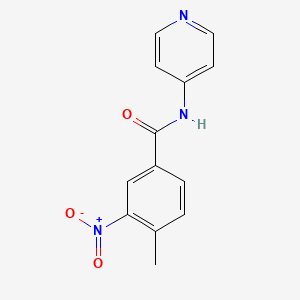

This compound plays a role in the preparation of derivatives related to antileukemia agents. Specifically, it is used in the synthesis of (pyridinyl)-N-[(triazolyl)phenyl]pyrimidinamine derivatives and (pyridinyl)-N-[(oxadiazolyl)phenyl]pyrimidinamine derivatives. These derivatives may exhibit activity against neoplastic stem cell leukemia, making them relevant for leukemia research .

Chronic Myelogenous Leukemia (CML) Treatment

As an intermediate in the synthesis of Nilotinib (N465300), 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide holds potential for treating chronic myelogenous leukemia (CML). Nilotinib is a tyrosine kinase inhibitor used in CML therapy. Further exploration of this compound’s derivatives could contribute to advancements in CML treatment .

Neuroprotection

Compound 9a, a derivative of 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide , has demonstrated significant inhibitory activity against c-Abl and potent neuroprotective effects against MPP±induced SH-SY5Y cell death. This finding suggests a potential role in neuroprotection research .

Structural Characterization

Imatinib, a therapeutic agent for leukemia, structurally resembles 4-methyl-3-nitro-N-(pyridin-4-yl)benzamide . Although imatinib has been characterized primarily as its piperazin-1-ium salt, understanding the structural features of related compounds contributes to drug development and leukemia treatment .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with tyrosine kinases .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the activity of tyrosine kinases . This inhibition is often achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .

Biochemical Pathways

Similar compounds have been known to affect the pathways involving tyrosine kinases , which play crucial roles in cell signaling and growth.

Result of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which could potentially lead to the inhibition of cell growth and proliferation.

properties

IUPAC Name |

4-methyl-3-nitro-N-pyridin-4-ylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c1-9-2-3-10(8-12(9)16(18)19)13(17)15-11-4-6-14-7-5-11/h2-8H,1H3,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBDDFKVGGUGTEN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(3-phenylpropanoyl)amino]phenyl}butanamide](/img/structure/B5746273.png)

![3-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4(3H)-quinazolinone](/img/structure/B5746308.png)

![4-{methyl[4-(3-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5746333.png)

![2-({3-[(dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B5746348.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5746364.png)

![methyl 3-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}-2-methylbenzoate](/img/structure/B5746366.png)

![1,1'-[1,4-phenylenebis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5746370.png)